molecular formula C30H34O7 B12739632 Petalostemumol G CAS No. 152253-69-5

Petalostemumol G

Cat. No.: B12739632
CAS No.: 152253-69-5
M. Wt: 506.6 g/mol
InChI Key: JJYTVPNJUZEOPO-UHFFFAOYSA-N
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Description

Petalostemumol G is a minor terpenoid compound first isolated from Petalostemum purpureum (syn. Dalea purpurea), a plant historically used in traditional medicine. It was identified during bioassay-guided fractionation of an ethanol extract of the plant, which demonstrated antimicrobial activity . Structural elucidation via single-crystal X-ray diffraction of its pentamethylether derivative confirmed its terpenoid backbone, characterized by a prenylated flavanone framework . Notably, this compound is hypothesized to be an artifact formed during the isolation process, likely due to chemical modifications under extraction conditions . While its parent compound, petalostemumol (without the "G" designation), is well-documented for antimicrobial and cytotoxic activities , this compound’s biological roles remain less explored. Derivatives such as methyl ethers and acetates have been synthesized to study its structure-activity relationships .

Properties

CAS No.

152253-69-5

Molecular Formula

C30H34O7

Molecular Weight

506.6 g/mol

IUPAC Name

2-[3,4-dihydroxy-2,6-bis(3-methylbut-2-enyl)phenyl]-3,5,7-trihydroxy-8-(3-methylbut-2-enyl)chromen-4-one

InChI

InChI=1S/C30H34O7/c1-15(2)7-10-18-13-23(33)26(34)20(12-9-17(5)6)24(18)30-28(36)27(35)25-22(32)14-21(31)19(29(25)37-30)11-8-16(3)4/h7-9,13-14,31-34,36H,10-12H2,1-6H3

InChI Key

JJYTVPNJUZEOPO-UHFFFAOYSA-N

Canonical SMILES

CC(=CCC1=CC(=C(C(=C1C2=C(C(=O)C3=C(C=C(C(=C3O2)CC=C(C)C)O)O)O)CC=C(C)C)O)O)C

Origin of Product

United States

Chemical Reactions Analysis

Comparison with Similar Compounds

Carvacrol and Thymol

These monoterpenes exhibit broad-spectrum antibiofilm activity against bacterial and fungal pathogens. Unlike this compound, they directly disrupt membrane integrity and proton motive force .

Geraniol and Borneol

Geraniol disrupts quorum sensing, while borneol increases membrane fluidity in lipid bilayers . Petalostemumol and its derivatives lack evidence of quorum-sensing modulation, suggesting distinct mechanistic pathways.

Comparison with Phenolic Compounds

Eugenol and Cinnamaldehyde

coli . Petalostemumol’s narrower gram-positive specificity contrasts with these broader-spectrum phenolics.

Flavonoids and Tannins

Flavonoids (e.g., catechin) generate reactive oxygen species (ROS) to damage microbial membranes, whereas tannins inhibit microbial adhesins . Petalostemumol’s prenylated structure may enhance membrane penetration compared to non-prenylated flavonoids.

Q & A

Q. What protocols ensure reproducibility in this compound’s total synthesis?

  • Stepwise Guidance :

Optimize protecting group strategies for hydroxyl moieties.

Use chiral catalysts (e.g., Sharpless epoxidation) to control stereochemistry.

Validate intermediates via 1H^1H-NMR and HRMS.

  • Challenges : Low yields in coupling reactions; mitigate via microwave-assisted synthesis .

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